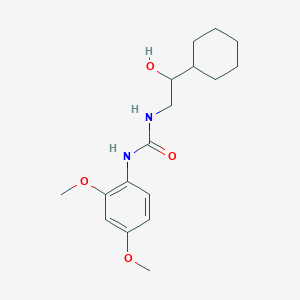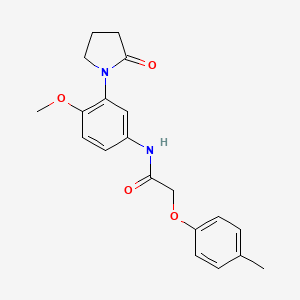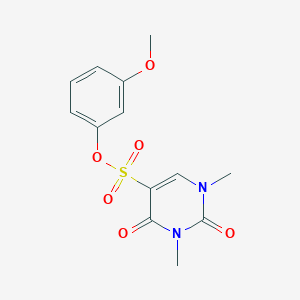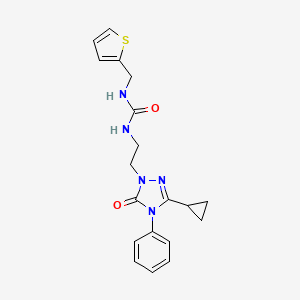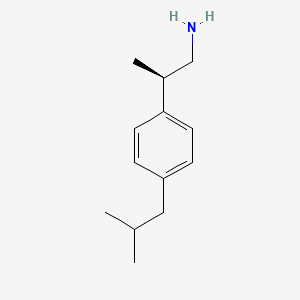
(R)-2-(4-Isobutylphenyl)propane-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(4-Isobutylphenyl)propane-1-amine, also known as IBP or Isobutylamphetamine, is a psychoactive drug belonging to the amphetamine class. It is a chiral compound, meaning it has two enantiomers, with (R)-IBP being the active form. IBP has been found to exhibit stimulant and empathogenic effects, similar to other amphetamines. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of IBP in scientific research.
Mecanismo De Acción
The mechanism of action of (R)-2-(4-Isobutylphenyl)propane-1-amine is similar to other amphetamines, involving the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. (R)-2-(4-Isobutylphenyl)propane-1-amine acts as a substrate for the monoamine transporters, causing an increase in the release of these neurotransmitters into the synaptic cleft. This results in increased stimulation of the central nervous system, leading to the observed effects of (R)-2-(4-Isobutylphenyl)propane-1-amine.
Biochemical and Physiological Effects:
(R)-2-(4-Isobutylphenyl)propane-1-amine has been found to exhibit a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased energy, euphoria, and a sense of well-being. These effects are thought to be due to the release of dopamine and other neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-2-(4-Isobutylphenyl)propane-1-amine in lab experiments is its ability to selectively increase dopamine release, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, the use of (R)-2-(4-Isobutylphenyl)propane-1-amine in research is limited by its potential for abuse and neurotoxicity.
Direcciones Futuras
There are several potential future directions for research on (R)-2-(4-Isobutylphenyl)propane-1-amine. One area of interest is the development of new drugs based on the structure of (R)-2-(4-Isobutylphenyl)propane-1-amine that exhibit similar effects but with reduced potential for abuse and neurotoxicity. Additionally, further research is needed to fully understand the mechanism of action of (R)-2-(4-Isobutylphenyl)propane-1-amine and its effects on the dopamine system. Finally, there is a need for more studies on the potential therapeutic applications of (R)-2-(4-Isobutylphenyl)propane-1-amine in various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of (R)-2-(4-Isobutylphenyl)propane-1-amine involves the reaction of 4-isobutylphenylacetone with ammonia in the presence of a reducing agent such as lithium aluminum hydride. This method results in a racemic mixture of both (R)- and (S)-(R)-2-(4-Isobutylphenyl)propane-1-amine. However, the separation of the two enantiomers can be achieved through chiral chromatography.
Aplicaciones Científicas De Investigación
(R)-2-(4-Isobutylphenyl)propane-1-amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a research tool for studying the dopamine system. (R)-2-(4-Isobutylphenyl)propane-1-amine has been found to increase dopamine release in the brain, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions.
Propiedades
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYBOKURMFNCMM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=C(C=C1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-Isobutylphenyl)propane-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B2483722.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2483723.png)

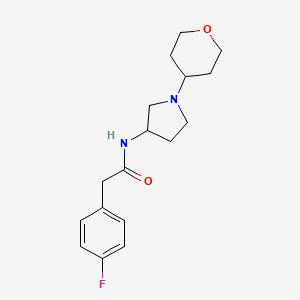
![4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2483729.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2483731.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
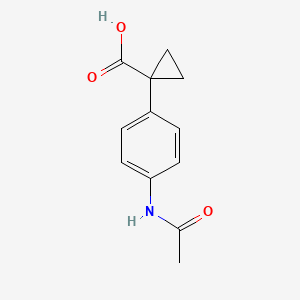
![3-ethyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483735.png)
